3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol
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Overview
Description
3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C₈H₁₂BrNOS. This compound features a bromothiophene moiety, which is a sulfur-containing heterocycle, and an amino alcohol group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 3-bromothiophene.
Grignard Reaction: The 3-bromothiophene undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding organomagnesium compound.
Addition of Amino Alcohol: The organomagnesium compound is then reacted with 2,2-dimethylpropan-1-ol in the presence of a suitable catalyst to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromothiophene moiety can be reduced to form thiophene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used under basic conditions.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological macromolecules, while the bromothiophene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-Amino-1-(3-fluorothiophen-2-yl)-2,2-dimethylpropan-1-ol: Similar structure but with a fluorine atom instead of bromine.
3-Amino-1-(3-iodothiophen-2-yl)-2,2-dimethylpropan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol lies in its bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. The combination of the bromothiophene moiety and the amino alcohol group provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C9H14BrNOS |
---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
3-amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-9(2,5-11)8(12)7-6(10)3-4-13-7/h3-4,8,12H,5,11H2,1-2H3 |
InChI Key |
LHNUQJIHKWOISB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=C(C=CS1)Br)O |
Origin of Product |
United States |
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